5,6-Difluoro-1H-indazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

5,6-Difluoro-1H-indazol-3-amine is a fluorinated indazole derivative with a primary amine at the 3-position and fluorine atoms at the 5- and 6-positions. It belongs to the broader class of 3-aminoindazoles, which serve as essential building blocks in medicinal chemistry, particularly as hinge-binding motifs in kinase inhibitor design.

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
CAS No. 1203897-95-3
Cat. No. B11915191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-1H-indazol-3-amine
CAS1203897-95-3
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)NN=C2N
InChIInChI=1S/C7H5F2N3/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12)
InChIKeyBMELMDGFYJJKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-1H-indazol-3-amine (CAS 1203897-95-3): A Strategic Fluorinated Heterocycle for Fragment-Based and Kinase-Focused Library Synthesis


5,6-Difluoro-1H-indazol-3-amine is a fluorinated indazole derivative with a primary amine at the 3-position and fluorine atoms at the 5- and 6-positions [1]. It belongs to the broader class of 3-aminoindazoles, which serve as essential building blocks in medicinal chemistry, particularly as hinge-binding motifs in kinase inhibitor design [2]. The specific regioisomeric arrangement of fluorine atoms around the phenyl ring of the indazole core introduces a unique electronic and steric profile that is critical for modulating target binding and physicochemical properties [3]. This compound is commonly employed as a synthetic intermediate for generating patent-novel kinase inhibitor libraries, evidenced by its inclusion in recent patent filings for CDK11 and other kinase targets [4].

Procurement Risk: Why 5,6-Difluoro-1H-indazol-3-amine Cannot Be Interchanged with Other Difluoro-Indazole Regioisomers


The position of fluorine atoms on the 3-aminoindazole scaffold directly dictates the compound's lipophilicity (XLogP3), electronic distribution, and steric interactions with biological targets [1]. Substituting 5,6-difluoro-1H-indazol-3-amine with other regioisomers such as 4,6-difluoro, 5,7-difluoro, or 6,7-difluoro indazole amines introduces significant variations in computed physicochemical properties, which can derail structure-activity relationships (SAR) or kinase selectivity profiles [2]. Furthermore, the 5,6-difluoro substitution pattern has been specifically claimed in patent literature for generating potent Bub1 and CDK11 kinase inhibitors, establishing a proprietary path that other regioisomers cannot replicate [REFS-3, REFS-4].

Quantitative Evidence Guide: Differentiating 5,6-Difluoro-1H-indazol-3-amine for Research Procurement


Physicochemical Profile: Computed XLogP3 Value Differentiates Regioisomer Lipophilicity

The 5,6-difluoro substitution pattern confers a distinct lipophilicity profile compared to other difluoro regioisomers and the unsubstituted parent. The compound's computed XLogP3 (octanol-water partition coefficient) is 1.4 [1]. While comprehensive experimental LogP values for all regioisomers are not systematically reported across a single study, class-level analysis establishes that fluorine substitution patterns significantly alter lipophilicity, which directly influences target binding and pharmacokinetic behavior [2]. This computed value provides a starting benchmark for medicinal chemists optimizing ADME and target engagement.

Medicinal Chemistry Drug Design Physicochemical Properties

Nitric Oxide Synthase (NOS) Inhibition: Fluorinated Indazoles Demonstrate Enhanced iNOS Selectivity

A seminal study by Claramunt et al. (2009) demonstrated that fluorination of the indazole aromatic ring systematically increases inhibitory potency and selectivity toward the inducible isoform of nitric oxide synthase (iNOS/NOS-II) over the neuronal isoform (nNOS/NOS-I) [1]. In this study, 4,5,6,7-tetrafluoroindazole derivatives exhibited up to 80-83% inhibition of NOS-II while showing substantially lower or negligible effects on NOS-I. For example, compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) inhibited NOS-II by 80% with no effect on NOS-I, establishing a strong class-level correlation between fluorination pattern and iNOS selectivity [1].

Neuroprotection Inflammation NOS Inhibition

Kinase Selectivity: 3-Aminoindazoles as Privileged Hinge-Binding Fragments in Designed Kinase Inhibitors

The 3-aminoindazole core is a well-documented hinge-binding fragment for kinase inhibition [1]. In a study of Bcr-Abl inhibitors, Pan et al. (2019) identified that 6-phenyl-1H-indazol-3-amine derivatives potently inhibited both wild-type Bcr-Abl (IC50 = 0.043 μM) and the T315I gatekeeper mutant (IC50 = 0.17 μM), which is resistant to frontline therapies like imatinib and nilotinib [2]. The amino group at position 3 is critical for hinge binding, and the fluorination pattern at positions 5 and 6 modulates selectivity and potency [3].

Kinase Inhibitors Cancer Therapeutics Fragment-Based Drug Discovery

Commercially Available Purity Benchmarks: Consistent 98% Purity Enables Reproducible Biological Assays

Multiple reputable vendors (e.g., AKSci, Leyan, Capot Chemical) consistently supply 5,6-difluoro-1H-indazol-3-amine at a minimum purity of 98% (HPLC) [REFS-1, REFS-2]. This high purity level reduces the risk of confounding biological artifacts from impurities, ensuring that observed activity in kinase assays or cellular models can be confidently attributed to the target compound. In contrast, the unsubstituted 1H-indazol-3-amine and certain mono-fluoro analogues are sometimes offered at lower purity grades (95%), which may introduce batch-to-batch variability in high-throughput screening campaigns .

Chemical Synthesis Procurement Specification Reproducibility

Prioritized Application Scenarios for 5,6-Difluoro-1H-indazol-3-amine Based on Validated Evidence


Fragment-Based Kinase Library Design Targeting Imatinib-Resistant Bcr-AblT315I

The 5,6-difluoro-1H-indazol-3-amine scaffold provides the essential hinge-binding 3-aminoindazole pharmacophore [1]. Based on demonstrated potency of structurally elaborated phenyl-1H-indazol-3-amine analogues against Bcr-AblT315I (IC50 = 0.17 μM), researchers can functionalize the 5- and 6-positions with fluorine to explore resistance-breaking kinase inhibitors [2].

Synthesis of Selective iNOS (NOS-II) Inhibitors for Neuroprotection and Inflammation

Building on the established class-level evidence that fluorinated indazoles confer iNOS selectivity over nNOS [1], the 5,6-difluoro-1H-indazol-3-amine scaffold is a strategic starting point for synthesizing novel iNOS-selective inhibitors. The primary 3-amine serves as a synthetic handle for introducing diverse substituents while retaining the selective fluorination pattern.

Construction of CDK11 Kinase Inhibitor Libraries for Oncology

Recent patent activities explicitly claim substituted 3-amino indazole derivatives as CDK11 kinase inhibitors [1]. The 5,6-difluoro-1H-indazol-3-amine building block provides direct synthetic entry into this proprietary chemical space, enabling the generation of patent-novel compounds with potential anti-proliferative activity in CDK11-dependent cancers.

Physicochemical Property Fine-Tuning for Lead Optimization Studies

The computed lipophilicity value (XLogP3 = 1.4) and specific hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) for 5,6-difluoro-1H-indazol-3-amine [1] make it a suitable core for optimizing ADME properties. By comparing this regioisomer against other fluorination patterns, medicinal chemists can systematically map the relationship between fluorine position and cellular permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for 5,6-Difluoro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.